exo-Tetrahydrocannabinol

Übersicht

Beschreibung

Exo-tetrahydrocannabinol (exo-THC) is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. Exo-THC has gained significant attention in the scientific community due to its potential therapeutic properties and its ability to mimic the effects of THC without the psychoactive side effects.

Wirkmechanismus

Exo-THC exerts its effects by binding to cannabinoid receptors in the body, which are part of the endocannabinoid system. This system plays a role in a variety of physiological processes, including pain sensation, mood, and appetite. By binding to these receptors, exo-Tetrahydrocannabinol can modulate these processes and produce therapeutic effects.

Biochemical and Physiological Effects:

Exo-THC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against neuronal damage, and modulate immune function. Additionally, it has been shown to have anxiolytic and antidepressant effects, and may be useful in the treatment of mood disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Exo-THC has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. Additionally, it does not have the psychoactive effects of THC, which makes it easier to study its therapeutic properties without the confounding effects of THC. However, exo-Tetrahydrocannabinol also has limitations, including its limited bioavailability and potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on exo-Tetrahydrocannabinol. One area of interest is the development of novel exo-Tetrahydrocannabinol derivatives with improved therapeutic properties. Additionally, further research is needed to better understand the mechanisms of action of exo-Tetrahydrocannabinol and its potential therapeutic applications. Finally, there is a need for clinical trials to evaluate the safety and efficacy of exo-Tetrahydrocannabinol in humans.

Synthesemethoden

Exo-THC can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create exo-Tetrahydrocannabinol from precursor molecules, while biosynthesis involves the use of biological processes to produce exo-Tetrahydrocannabinol.

Wissenschaftliche Forschungsanwendungen

Exo-THC has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may be useful in the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy.

Eigenschaften

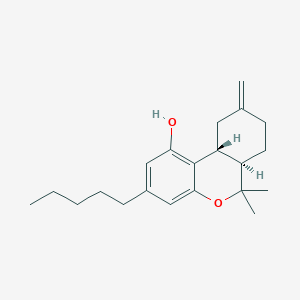

IUPAC Name |

(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYYFUGUUIRBML-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168570 | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-Tetrahydrocannabinol | |

CAS RN |

16849-44-8, 27179-28-8 | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXO-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)